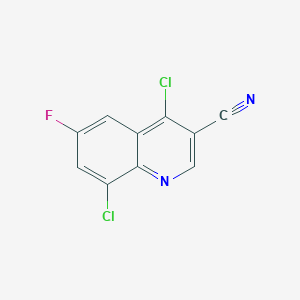

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile

Description

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is a fluorinated and chlorinated quinoline derivative characterized by a carbonitrile group at position 3, chlorine atoms at positions 4 and 8, and a fluorine atom at position 4. Its molecular formula is C₁₀H₃Cl₂FN₂, with a molecular weight of 265.05 g/mol (calculated). This compound is utilized in pharmaceutical and agrochemical research due to the quinoline scaffold's versatility in drug design, particularly in antimicrobial and kinase inhibitor applications. It is commercially available through suppliers like Santa Cruz Biotechnology (Cat. No. sc-349857) in quantities ranging from 250 mg to 1 g .

Properties

IUPAC Name |

4,8-dichloro-6-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2FN2/c11-8-2-6(13)1-7-9(12)5(3-14)4-15-10(7)8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIUAFLBTRKHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile involves several steps, typically starting with the appropriate quinoline precursor. The synthetic route often includes halogenation reactions to introduce the chlorine and fluorine atoms at the desired positions on the quinoline ring. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile derivatives. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

In a study examining a series of fluoroquinolone derivatives, this compound was evaluated for its antiproliferative effects on colorectal cancer cell lines (HT29, HCT116, SW620, CACO2, and SW480). The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating significant potency against these cells. Specifically, compound 4b displayed an IC50 value of 840 nM against HCT116 cells, which is notably lower than that of standard chemotherapy agents like cisplatin .

| Cell Line | IC50 (nM) | Reference Drug (Cisplatin) IC50 (nM) |

|---|---|---|

| HT29 | 1.61 | 119.49 |

| HCT116 | 0.84 | 119.49 |

| SW620 | 9.19 | 119.49 |

| CACO2 | 63.64 | 119.49 |

| SW480 | 70.33 | 119.49 |

This study suggests that the compound may act through mechanisms distinct from traditional chemotherapy agents, potentially leading to better selectivity and safety profiles .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial properties. Fluoroquinolones are known for their broad-spectrum antibacterial activity.

Case Study: Antimicrobial Efficacy

A study focused on the synthesis of hybrid compounds combining fluoroquinolone structures with artemisinin demonstrated that these hybrids retained significant antimicrobial activity while also showing enhanced antiplasmodial effects against malaria parasites . The incorporation of the quinoline structure was critical in maintaining the efficacy against bacterial strains.

Pharmacophore Modeling and Structure-Activity Relationship

Pharmacophore modeling has been employed to understand the structural features necessary for the biological activity of compounds related to this compound.

Insights from Pharmacophore Studies

Using three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, researchers have identified key molecular features that correlate with biological activity against various targets, including histone deacetylase inhibitors (HDACs) and other cancer-related pathways . Such modeling helps in optimizing lead compounds for improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Molecular Properties

The following table summarizes key structural and commercial differences between 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile and its analogs:

Structural and Functional Analysis

Halogenation Effects

- This compound vs. The absence of a 2-chloro substituent in the target compound may reduce steric hindrance, favoring interactions with biological targets like enzymes .

Saturation and Hybrid Scaffolds

- 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: The tetrahydroquinoline core introduces partial saturation, increasing conformational flexibility compared to the fully aromatic quinoline. These features make it suitable for central nervous system (CNS)-targeted drug candidates .

Methoxy vs. Halogen Substituents

- 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile: Replacing the 6-fluoro substituent in the target compound with a methoxy group introduces an electron-donating moiety, altering electronic distribution. This could reduce electrophilicity at the quinoline core, impacting reactivity in cross-coupling reactions or binding to electron-deficient targets .

Isoquinoline Derivatives

- 3-Chloro-1-phenylisoquinoline-4-carbonitrile: The isoquinoline scaffold shifts the nitrogen position, modifying electronic properties and hydrogen-bonding capacity.

Biological Activity

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₀H₃Cl₂FN₂

- Molecular Weight: 241.05 g/mol

- Boiling Point: Approximately 378.3 °C

- Density: 1.56 g/cm³

The compound features a dichloro and a fluoro substituent on the quinoline ring, which significantly influences its reactivity and biological activity.

This compound primarily exerts its biological effects through interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound forms stable complexes with these targets, inhibiting their activity and leading to bactericidal effects against various bacterial strains .

Antimicrobial Activity

The compound has been investigated for its efficacy against a range of bacterial pathogens. Studies have shown that it possesses significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that this compound is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent.

Antitumor Activity

Recent studies suggest potential anticancer properties of this compound. It has been shown to inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition could lead to reduced tumor growth in various cancer models .

Case Studies

-

Antimicrobial Efficacy Study

In a comparative study, this compound was tested alongside established fluoroquinolone antibiotics. The compound demonstrated superior activity against resistant strains of Staphylococcus aureus, showcasing its potential as a new therapeutic option in the face of rising antibiotic resistance . -

Anticancer Mechanism Investigation

A study focused on the mechanism by which this compound inhibits cancer cell proliferation revealed that it induces apoptosis in cancer cells through caspase activation pathways. This finding supports the notion that this compound could be developed into an effective anticancer drug .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile, and how can reaction yields be optimized?

- Answer : One-pot multicomponent reactions are effective for synthesizing structurally similar quinoline carbonitriles. For example, the synthesis of dihydroquinoline-3,3-dicarbonitriles involves combining aldehydes, malononitrile, and active methylene compounds under reflux conditions in ethanol, catalyzed by piperidine . Optimization includes adjusting reaction temperature (80–100°C), stoichiometry, and catalyst loading. Post-synthesis, purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical, as demonstrated for chloro-trifluoromethylquinoline derivatives . Yield improvements may require inert atmosphere handling (argon/nitrogen) to prevent oxidation .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic proton integration .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and isotopic patterns for chlorine/fluorine .

- FTIR Spectroscopy : Detection of nitrile (C≡N) stretches near 2188 cm⁻¹ .

- Elemental Analysis : To validate empirical formulas (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

- Answer :

- Storage : Under inert gas (argon) at 2–8°C to prevent hydrolysis .

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (vermiculite) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting substituent effects on the reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of chloro/fluoro substituents on electrophilic aromatic substitution pathways. Comparing computed HOMO/LUMO energies with crystallographic data (e.g., bond angles from single-crystal XRD studies of analogous dihydroquinolines ) helps validate reactivity predictions. Solvent effects (PCM models) and transition-state analysis further refine mechanistic insights .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Answer : Contradictions in NMR/MS data often arise from regioisomer formation or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to track nitrile/amine groups .

- HPLC-PDA : Detect and separate regioisomers using C18 columns with acetonitrile/water gradients .

Q. What strategies mitigate halogenation by-products during synthesis?

- Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl or carbonyl) to control chloro/fluoro substitution positions .

- Low-Temperature Halogenation : Reduce polychlorinated by-products via stepwise addition of halogenating agents (e.g., NCS or Selectfluor) at −20°C .

- In Situ Monitoring : ReactIR or Raman spectroscopy to track reaction progress and halt at optimal conversion .

Methodological Considerations

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Answer :

- Antimicrobial Assays : Follow protocols for related fluoroquinoline carboxylates, such as broth microdilution (MIC determination against S. aureus or E. coli) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Molecular Docking : Target bacterial DNA gyrase (PDB: 1KZN) to predict binding modes .

Q. What are the best practices for resolving conflicting data in reaction mechanism studies?

- Answer :

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Cross-Validation : Combine experimental data (Hammett plots) with computational barriers (DFT) to confirm intermediates .

- Controlled Replicates : Perform triplicate runs under standardized conditions to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.